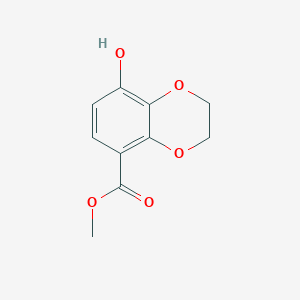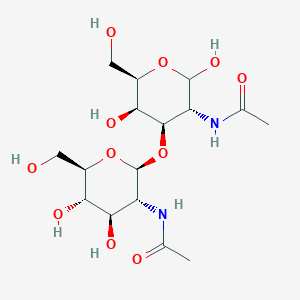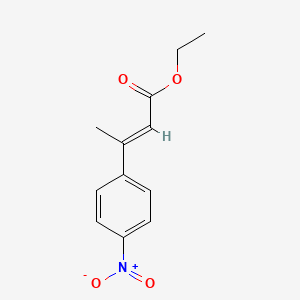
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes an imidazolium ring with an ethenyl group and a methyl group attached, along with a methyl sulfate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent, such as ethenyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with methyl sulfate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ring can interact with various biomolecules, affecting their structure and function. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium iodide
- 1-Pentyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Uniqueness
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions or polymerization capabilities.
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C6H10N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-5H,1,6H2,2H3;1H3,(H,2,3,4) |
InChI Key |
RJFMWUISYZMHPA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)C=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)

![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)


![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

![1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)
![2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)

![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)
![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)

